4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The structure of this compound includes a triazole ring, a pyridine ring, and a thiol group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Addition of the Neopentyl Group: The neopentyl group can be added through an alkylation reaction using neopentyl bromide or chloride.
Introduction of the Thiol Group: The thiol group can be introduced via a thiolation reaction using a suitable thiolating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch and continuous flow synthesis, utilizing automated reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The triazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, boronic acids, and various catalysts like palladium or copper.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
4-Methoxyphenethyl-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another triazole derivative with distinct structural features.
Uniqueness
4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol is unique due to its combination of a neopentyl group, a pyridine ring, and a thiol group, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C12H16N4S |
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Molecular Weight |
248.35 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)8-16-10(14-15-11(16)17)9-5-4-6-13-7-9/h4-7H,8H2,1-3H3,(H,15,17) |
InChI Key |
OFOVFBWBJXDVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C(=NNC1=S)C2=CN=CC=C2 |
Origin of Product |
United States |
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